molecular formula C17H24F3NOSe B12407612 Anticancer agent 63

Anticancer agent 63

Cat. No.: B12407612
M. Wt: 394.3 g/mol
InChI Key: YQWAFTSNGPUFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound has garnered attention due to its potential in cancer treatment, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 63 involves multiple steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common methods include:

    Condensation Reactions: These reactions are often used to form the core structure of the compound.

    Substitution Reactions: These reactions introduce various functional groups to the core structure.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound to achieve the desired properties.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 63 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions typically involve solvents such as ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions typically involve solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions may introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Anticancer agent 63 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.

    Biology: Used to study the effects of anticancer compounds on cellular processes and to identify potential molecular targets.

    Medicine: Investigated for its potential use in cancer therapy, including its ability to induce apoptosis and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of Anticancer agent 63 involves multiple pathways and molecular targets. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms. The compound also affects various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anticancer agent 63 is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer progression. Its cytotoxic activity against a wide range of cancer cell lines and its potential for inducing apoptosis and inhibiting cell proliferation make it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C17H24F3NOSe

Molecular Weight

394.3 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-[3-(trifluoromethylselanyl)propyl]propanamide

InChI

InChI=1S/C17H24F3NOSe/c1-12(2)11-14-5-7-15(8-6-14)13(3)16(22)21-9-4-10-23-17(18,19)20/h5-8,12-13H,4,9-11H2,1-3H3,(H,21,22)

InChI Key

YQWAFTSNGPUFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC[Se]C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.